![molecular formula C10H13Cl2NO2 B1360894 (R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride CAS No. 268734-28-7](/img/structure/B1360894.png)
(R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride
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Description
(R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride, also known as (R)-α-Chloro-α-Aminobutyric acid hydrochloride, is a chiral amino acid derivative composed of an amino group, a carboxylic acid group, and a chlorine atom. It is a white crystalline solid that is soluble in water, alcohol, and ether. (R)-α-Chloro-α-Aminobutyric acid hydrochloride has a variety of applications in scientific research, such as in the synthesis of peptides and proteins, as a chiral building block for asymmetric synthesis, and as a tool in biochemical studies.
Scientific Research Applications
Crystal Engineering and Physical Properties
- Baclofen's crystal structure, thermal analysis, and powder X-ray analysis have been explored, particularly in multicomponent crystals with various acids, highlighting its potential in crystal engineering (Báthori & Kilinkissa, 2015).
- Its molecular structure, vibrational spectra, and hyperpolarizability have been analyzed, offering insights into its physical and chemical characteristics (Muthu & Paulraj, 2012).
Enantiomeric Synthesis and Resolution
- Research has focused on the synthesis of both enantiomers of Baclofen using various chiral auxiliaries, contributing to the understanding of stereoselective synthesis (Camps, Muñoz-Torrero, & Sánchez, 2004).
- Enantioseparation of Baclofen and its analogs via diastereomeric salt formation has been demonstrated, providing a method for obtaining pure enantiomers (Chandrasekaran et al., 2022).
Chemical Synthesis and Derivatives
- Various methods have been employed in the synthesis of 3,4-disubstituted 4-aminobutanoic acids, including Baclofen, exploring its versatility in chemical synthesis (Vasil'eva et al., 2016).
- The preparative liquid chromatographic separation of its isomers has been developed, aiding in the purification and study of individual enantiomers (Vaccher, Berthelot, Flouquet, & Debaert, 1991).
Pharmacological Research
- While avoiding specific details on drug usage and side effects, it's noteworthy that studies have examined its pharmacological properties, such as its binding affinity and activity at various receptor sites, contributing to a broader understanding of its potential therapeutic applications (Karla et al., 1999).
properties
IUPAC Name |
(3R)-3-amino-4-(2-chlorophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAZZXSNVUMPBP-DDWIOCJRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@H](CC(=O)O)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647459 |
Source
|
Record name | (3R)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-4-(2-chlorophenyl)butanoic acid hydrochloride | |
CAS RN |
268734-28-7 |
Source
|
Record name | (3R)-3-Amino-4-(2-chlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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